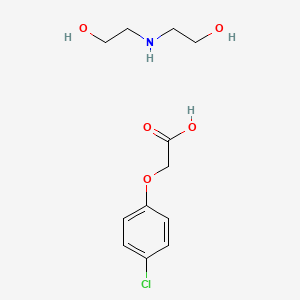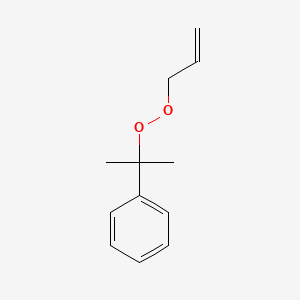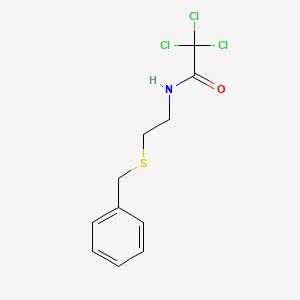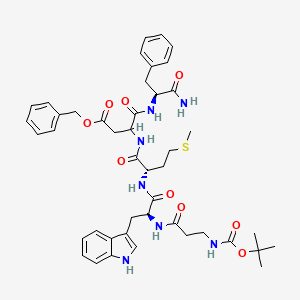
4-Chlorophenoxyacetic acid diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)acetic acid: and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-(4-chlorophenoxy)acetic acid is a phenoxy herbicide commonly used in agriculture to control broadleaf weeds. 2-(2-hydroxyethylamino)ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-chlorophenoxy)acetic acid: can be synthesized through the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of chloroacetic acid , resulting in the formation of 2-(4-chlorophenoxy)acetic acid .
2-(2-hydroxyethylamino)ethanol: is typically produced by the reaction of ethylene oxide with ammonia or monoethanolamine . The reaction with ammonia yields ethanolamine , which can further react with ethylene oxide to produce 2-(2-hydroxyethylamino)ethanol .
Industrial Production Methods
In industrial settings, 2-(4-chlorophenoxy)acetic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
2-(2-hydroxyethylamino)ethanol: is produced in large-scale reactors where ethylene oxide is reacted with ammonia or monoethanolamine under controlled temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing the formation of undesirable by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
2-(2-hydroxyethylamino)ethanol: undergoes reactions such as:
Esterification: It can react with carboxylic acids to form esters.
Amidation: It can react with carboxylic acids to form amides.
Oxidation: It can be oxidized to form .
Common Reagents and Conditions
For 2-(4-chlorophenoxy)acetic acid :
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
For 2-(2-hydroxyethylamino)ethanol :
Esterification: Common reagents include carboxylic acids and acid catalysts.
Amidation: Common reagents include carboxylic acids and coupling agents like dicyclohexylcarbodiimide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
2-(4-chlorophenoxy)acetic acid: Major products include , , and various substituted derivatives.
2-(2-hydroxyethylamino)ethanol: Major products include , esters, and amides.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)acetic acid: is widely used in agricultural research to study its effects on plant growth and development. It is also used in environmental studies to assess its impact on soil and water quality.
2-(2-hydroxyethylamino)ethanol: is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in chemical reactions.
Biology: As a buffer in biochemical assays and as a component in cell culture media.
Medicine: As an ingredient in pharmaceutical formulations and as a stabilizer in drug delivery systems.
Industry: As a corrosion inhibitor in metalworking fluids and as a surfactant in cleaning products.
Mécanisme D'action
2-(4-chlorophenoxy)acetic acid: acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid. It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: exerts its effects through its surfactant properties, reducing surface tension and enhancing the solubility of hydrophobic compounds. It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation.
Comparaison Avec Des Composés Similaires
2-(4-chlorophenoxy)acetic acid: is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid . it is unique in its specific activity and selectivity towards certain broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: is similar to other ethanolamines such as monoethanolamine and triethanolamine . Its unique properties include its dual functionality as both an amine and an alcohol, making it versatile in various applications.
Similar Compounds
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
- Monoethanolamine
- Triethanolamine
Propriétés
Numéro CAS |
53404-23-2 |
|---|---|
Formule moléculaire |
C12H18ClNO5 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
Clé InChI |
WVWKBBSRDNKDIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)



![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)




